molecular formula C14H17N3O B13194525 6-Cyclohexyl-8-methyl-5H,6H-pyrido[2,3-d]pyridazin-5-one

6-Cyclohexyl-8-methyl-5H,6H-pyrido[2,3-d]pyridazin-5-one

Katalognummer: B13194525
Molekulargewicht: 243.30 g/mol
InChI-Schlüssel: JCVHFEYYVLCXFO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Cyclohexyl-8-methyl-5H,6H-pyrido[2,3-d]pyridazin-5-one is a heterocyclic compound with a molecular formula of C14H17N3O and a molecular weight of 243.30 g/mol . This compound is characterized by its unique structure, which includes a cyclohexyl group, a methyl group, and a pyrido[2,3-d]pyridazinone core.

Vorbereitungsmethoden

The synthesis of 6-Cyclohexyl-8-methyl-5H,6H-pyrido[2,3-d]pyridazin-5-one involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions can lead to the formation of pyrido[2,3-d]pyridazinone derivatives . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.

Analyse Chemischer Reaktionen

6-Cyclohexyl-8-methyl-5H,6H-pyrido[2,3-d]pyridazin-5-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

6-Cyclohexyl-8-methyl-5H,6H-pyrido[2,3-d]pyridazin-5-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiproliferative properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 6-Cyclohexyl-8-methyl-5H,6H-pyrido[2,3-d]pyridazin-5-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

6-Cyclohexyl-8-methyl-5H,6H-pyrido[2,3-d]pyridazin-5-one can be compared with other similar compounds, such as pyrido[2,3-d]pyrimidin-5-one derivatives. These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific substituents, which may confer distinct properties and applications .

Eigenschaften

Molekularformel

C14H17N3O

Molekulargewicht

243.30 g/mol

IUPAC-Name

6-cyclohexyl-8-methylpyrido[2,3-d]pyridazin-5-one

InChI

InChI=1S/C14H17N3O/c1-10-13-12(8-5-9-15-13)14(18)17(16-10)11-6-3-2-4-7-11/h5,8-9,11H,2-4,6-7H2,1H3

InChI-Schlüssel

JCVHFEYYVLCXFO-UHFFFAOYSA-N

Kanonische SMILES

CC1=NN(C(=O)C2=C1N=CC=C2)C3CCCCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.